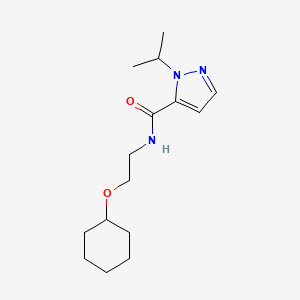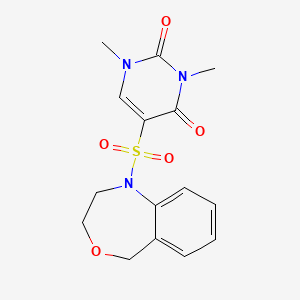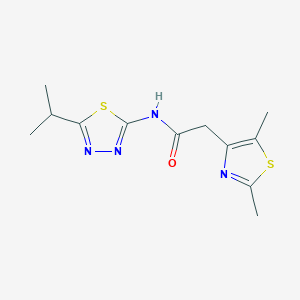
N-(2-cyclohexyloxyethyl)-2-propan-2-ylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohexyloxyethyl)-2-propan-2-ylpyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyloxyethyl)-2-propan-2-ylpyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the carboxamide group: The pyrazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide.
Attachment of the cyclohexyloxyethyl group: This step involves the nucleophilic substitution reaction where the pyrazole carboxamide is treated with 2-cyclohexyloxyethyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Use of catalysts: Catalysts such as palladium or copper may be employed to improve reaction efficiency.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.
Purification techniques: Methods like recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyloxyethyl)-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2-cyclohexyloxyethyl)-2-propan-2-ylpyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyloxyethyl)-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyloxy-N-(2-cyclohexyloxyethyl)ethanamine
- 4-cyano-N-(2-cyclohexyloxyethyl)-2-methylbenzamide
Uniqueness
N-(2-cyclohexyloxyethyl)-2-propan-2-ylpyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring and a carboxamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-cyclohexyloxyethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12(2)18-14(8-9-17-18)15(19)16-10-11-20-13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZIMKBSEWYRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NCCOC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971839.png)
![N-(4-ethoxyphenyl)-3-[3-(2-methoxyethoxy)azetidine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B6971840.png)
![N-(4-fluorophenyl)-3-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B6971846.png)
![7-[(6-methyl-2-oxo-1H-pyridin-3-yl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B6971848.png)
![2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6971852.png)
![N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6971863.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine](/img/structure/B6971867.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-1-(1-phenyltetrazol-5-yl)ethanamine](/img/structure/B6971880.png)
![[1-[(1-Tert-butyltriazol-4-yl)methylamino]-3,3,5-trimethylcyclohexyl]methanol](/img/structure/B6971882.png)

![1-[(5,5-Dimethyloxolan-2-yl)methyl]-4-(2-propan-2-yloxyethylsulfonyl)piperazine](/img/structure/B6971909.png)
![tert-butyl N-[3-[benzyl-(6-cyanopyridazin-3-yl)amino]propyl]carbamate](/img/structure/B6971919.png)

![2-[4-[[1-(1-Methylimidazol-2-yl)ethylamino]methyl]phenyl]propan-2-ol](/img/structure/B6971934.png)
